molecular formula C13H15NO3 B1270721 Benzyl 3-oxopiperidine-1-carboxylate CAS No. 61995-20-8

Benzyl 3-oxopiperidine-1-carboxylate

Cat. No. B1270721
CAS RN: 61995-20-8
M. Wt: 233.26 g/mol
InChI Key: ALXLNFWWLXCXSK-UHFFFAOYSA-N
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Description

Benzyl 3-oxopiperidine-1-carboxylate is a chemical compound with the formula C13H15NO3 . It is used for research purposes .


Synthesis Analysis

The synthesis of Benzyl 3-oxopiperidine-1-carboxylate involves the addition of benzylamine to methyl acrylate under heated reflux, generating N,N-dimethylacrylate benzylamine. This is then refluxed with sodium methoxide to cyclize and produce the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is then salted with hydrochloric acid to produce the product .


Molecular Structure Analysis

The molecular weight of Benzyl 3-oxopiperidine-1-carboxylate is 233.26 . The InChI Key is ALXLNFWWLXCXSK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Benzyl 3-oxopiperidine-1-carboxylate is a solid at 20°C . It has a high gastrointestinal absorption and is BBB permeant . Its water solubility is 1.32 mg/ml .

Scientific Research Applications

Asymmetric Synthesis

Benzyl 3-oxopiperidine-1-carboxylate is utilized in enantioselective synthesis, particularly in the production of chiral compounds. For instance, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate has been studied, yielding methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate. This method is advantageous for the preparation of biologically active compounds containing a chiral 3-benzylpiperidine backbone, offering benefits such as moderate enantioselectivity, mild reaction conditions, and the use of inexpensive materials (Wang, Zhao, Xue, & Chen, 2018).

Intermediate in Synthesis

This compound is a critical intermediate in synthesizing various pharmaceuticals. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor CP-690550, is synthesized starting from related compounds like benzyl 3-oxopiperidine-1-carboxylate. This synthesis process includes steps such as SN2 substitution, borohydride reduction, and oxidation, highlighting its utility in complex synthetic pathways (Xin-zhi, 2011).

Synthesis of Spiropiperidine Templates

Benzyl 3-oxopiperidine-1-carboxylate derivatives have been used in the diastereoselective synthesis of spiropiperidine templates. These templates are valuable for SAR studies of β-secretase (BACE) inhibitors and can serve as versatile ligands for other receptor types. The synthesis involves using chiral starting materials and an Overman rearrangement to control stereochemistry, demonstrating the compound's versatility in creating complex molecular structures (Martinez-Alsina et al., 2017).

Photolysis Studies

In research exploring stable free radicals, hindered N-Chloroamines derivatives of benzyl 3-oxopiperidine-1-carboxylate were studied through photolysis. This study contributes to understanding the behavior of amino radicals and their reactions with oxygen, which is significant in the field of radical chemistry (Toda, Mori, Horiuchi, & Murayama, 1972).

Safety And Hazards

Benzyl 3-oxopiperidine-1-carboxylate is classified as a warning signal word. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzyl 3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXLNFWWLXCXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363793
Record name 1-N-Cbz-3-piperidone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-oxopiperidine-1-carboxylate

CAS RN

61995-20-8
Record name Benzyl 3-oxopiperidine-1-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Cbz-3-piperidone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyloxycarbonyl-3-piperidone
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Synthesis routes and methods I

Procedure details

800 ml of a solution of 52.4 ml of oxalyl chloride in methylene chloride was cooled to −78° C., 53.2 ml of DMSO was added dropwise to the solution, and the mixture was stirred at −78° C. for 0.5 hour. A solution of 75.5 g of benzyl 3-hydroxypiperidine-1-carboxylate dissolved in 200 ml of methylene chloride was added dropwise to the mixture, and further 293 ml of triethylamine was added dropwise to the same, and the mixture was stirred for 16 hours while a temperature thereof was gradually raised to room temperature. To the reaction mixture were added a saturated aqueous sodium bicarbonate solution and chloroform, the mixture was stirred and the liquids were separated. The organic layer was dried and concentrated to obtain 83.7 g of 1-benzyloxycarbonyl-3-piperidone. MS•APCI (m/z): 234 [M+H]+ (3) To a solution of 83.7 g of 1-benzyloxycarbonyl-3-piperidone dissolved in 1.2 liters of methylene chloride was added 55.0 g of (R)-(+)-1-(1-naphthyl)ethylamine, and after the mixture was stirred at room temperature for 2 hours, 69 ml of acetic acid and 160 g of sodium triacetoxy borohydride were added to the mixture, and the mixture was stirred at room temperature for 15 hours. To the reaction mixture was added an aqueous sodium hydroxide to make the mixture basic, and then, chloroform was added to the mixture, the mixture was stirred and the liquids were separated. The organic layer was dried and concentrated, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1→0:1) to obtain 98.7 g of benzyl 3-[(R)-1-(naphthalen-1-yl)ethylamino]piperidine-1-carboxylate. MS•APCI (m/z): 389 [M+11]+ (4) To a solution of 40.95 g of triphosgene dissolved in 800 ml of methylene chloride was added dropwise a mixed solution containing 80.6 g of benzyl 3-[(R)-1-(naphthalen-1-yl)ethylamino]piperidine-1-carboxylate and 86.6 ml of triethylamine dissolved in 200 ml of methylene chloride at 0° C., and the mixture was stirred at room temperature for 16 hours. To the reaction mixture was added water, the mixture was stirred and the liquids were separated. The organic layer was dried and concentrated, and the residue was washed with 200 ml of diethyl ether, and the crystal collected by filtration was recrystallized from chloroform and diethyl ether to obtain 48.9 g of benzyl (R)-3-[chlorocarbonyl-(R)-1-(naphthalen-1-yl)ethylamino] piperidine-1-carboxylate.
[Compound]
Name
solution
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
52.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
53.2 mL
Type
reactant
Reaction Step Two
Quantity
75.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
293 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 3-piperidone (12 mmol) in 200 mL of methylene chloride. is added triethylamine (18 mmol) in a single portion at room temperature and the reaction mixture cooled to 0° C. Benzyl chloroformate (12 mmol) is added dropwise via addition funnel and the reaction mixture allowed to warm to room temperature. Stirring is continued for 2 hours at room temperature. The reaction mixture is diluted with ethyl acetate (200 mL) and washed with 1N hydrochloric acid (3×100 mL), water and brine. The organic layer is worked up to provide N-Benzyloxycarbonyl-3-piperidone.
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-oxopiperidine-1-carboxylate
Reactant of Route 2
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Benzyl 3-oxopiperidine-1-carboxylate
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Benzyl 3-oxopiperidine-1-carboxylate
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Benzyl 3-oxopiperidine-1-carboxylate
Reactant of Route 5
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Benzyl 3-oxopiperidine-1-carboxylate
Reactant of Route 6
Benzyl 3-oxopiperidine-1-carboxylate

Citations

For This Compound
4
Citations
C Li, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017 - Elsevier
The asymmetric bioreduction of several saturated N-heterocyclic ketones is demonstrated in a stereo-complementary fashion using the ketoreductases READH and ChKRED20 for the …
Number of citations: 9 www.sciencedirect.com
C Li, Y Dai, X Kong, B Wang, X Peng… - Journal of Medicinal …, 2023 - ACS Publications
Small-molecule fibroblast growth factor receptor (FGFR) inhibitors have emerged as a promising antitumor therapy. Herein, by further optimizing the lead compound 1 under the …
Number of citations: 2 pubs.acs.org
K Zhao - 2022 - search.proquest.com
Challenging Isomerization Reactions Enabled by Excited-State Redox Events Kuo Zhao A DISSERTATION PRESENTED TO THE FACULTY OF PR Page 1 Challenging Isomerization …
Number of citations: 2 search.proquest.com
C Liººº, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017
Number of citations: 0

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